molecular formula C14H19ClN2O2 B009254 Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- CAS No. 106321-35-1

Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-

Cat. No. B009254
M. Wt: 282.76 g/mol
InChI Key: JYLLMBJNBRRGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. The chemical formula for Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is C12H18ClNO2.

Mechanism Of Action

The mechanism of action of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, where it donates its carbonyl oxygen to form a new bond.

Biochemical And Physiological Effects

Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.

Advantages And Limitations For Lab Experiments

Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. However, its use is limited to organic synthesis and it has limited applications in other fields of research.

Future Directions

There are several future directions for research on Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-. One potential area of study is the development of new compounds using Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- as a starting material. Another area of research is the study of its mechanism of action and its potential applications in other fields of research. Additionally, further studies are needed to determine its toxicity and potential adverse effects on human health.

Synthesis Methods

Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- can be synthesized by reacting 2-chloro-N-((diethylcarbamoyl)methyl)aniline with acetic anhydride in the presence of a catalyst. The reaction yields Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- and acetic acid as byproducts.

Scientific Research Applications

Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds such as 2-(diethylcarbamoyl)-N-(4-methoxyphenyl)acetamide and 2-(diethylcarbamoyl)-N-(4-nitrophenyl)acetamide. These compounds have been studied for their potential use as anti-inflammatory and analgesic agents.

properties

CAS RN

106321-35-1

Product Name

Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide

InChI

InChI=1S/C14H19ClN2O2/c1-3-16(4-2)14(19)11-17(13(18)10-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

JYLLMBJNBRRGGA-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl

Other CAS RN

106321-35-1

synonyms

2-chloro-N-(diethylcarbamoylmethyl)-N-phenyl-acetamide

Origin of Product

United States

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